molecular formula C7H9ClN2 B3195815 2-(6-Chloropyridin-2-yl)ethanamine CAS No. 933734-79-3

2-(6-Chloropyridin-2-yl)ethanamine

Cat. No.: B3195815
CAS No.: 933734-79-3
M. Wt: 156.61 g/mol
InChI Key: KBUXRBXZTNWIHS-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of a wide range of functionalized pyridine compounds .

Scientific Research Applications

2-(6-Chloropyridin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to and activate certain receptors or enzymes, leading to a cascade of biochemical events. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)ethanamine
  • 2-(4-Methyl-1,3-thiazol-5-yl)ethanamine
  • 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Uniqueness

2-(6-Chloropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUXRBXZTNWIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697150
Record name 2-(6-Chloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933734-79-3
Record name 2-(6-Chloropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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